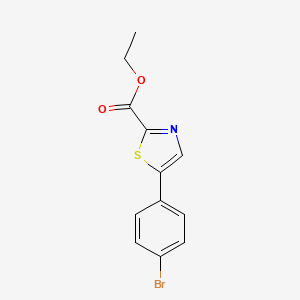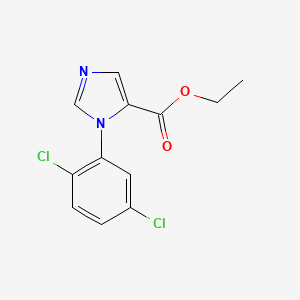
1-(2,5-dichlorophényl)-1H-imidazole-5-carboxylate d'éthyle
Vue d'ensemble
Description
Indole derivatives, which might be structurally similar to your compound, are of wide interest due to their diverse biological and clinical applications . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups and structure. Indole derivatives, for instance, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Applications De Recherche Scientifique
Activité antivirale
Les dérivés de l'indole, qui incluent des composés similaires au 1-(2,5-dichlorophényl)-1H-imidazole-5-carboxylate d'éthyle, ont été étudiés pour leurs propriétés antivirales. Ces composés ont montré une activité inhibitrice contre le virus de la grippe A et d'autres virus, indiquant leur potentiel en tant qu'agents antiviraux .
Activité anti-inflammatoire
Le noyau indole, un composant principal du this compound, est associé à des effets anti-inflammatoires. Cela suggère que les dérivés de ce composé pourraient être explorés pour leur utilisation dans le traitement des affections inflammatoires .
Applications anticancéreuses
Les dérivés de l'indole sont connus pour posséder des activités anticancéreuses. La similitude structurelle du this compound avec ces composés suggère son application potentielle dans la recherche sur le cancer, en particulier dans la synthèse de nouveaux agents chimiothérapeutiques .
Propriétés anti-VIH
La recherche a indiqué que certains dérivés de l'indole présentent une activité anti-VIH. Compte tenu des caractéristiques structurelles du this compound, il pourrait être prometteur pour le développement de nouveaux traitements contre le VIH .
Effets antioxydants
Des composés ayant une structure de base indole ont été rapportés pour avoir des propriétés antioxydantes. Le this compound pourrait potentiellement contribuer au développement d'antioxydants en raison de son noyau indole .
Activité antimicrobienne et antituberculeuse
L'échafaudage indole est également associé à des activités antimicrobiennes et antituberculeuses. Cela suggère que le this compound pourrait être précieux pour créer de nouveaux traitements contre les infections bactériennes, y compris la tuberculose .
Potentiel antidiabétique
Les dérivés de l'indole ont été explorés pour leurs effets antidiabétiques. Les caractéristiques structurelles du this compound en font un candidat pour la recherche sur les solutions de gestion du diabète .
Activités antimalariennes et anticholinestérasiques
Enfin, les composés à base d'indole ont montré des activités antimalariennes et anticholinestérasiques. Ces résultats ouvrent des possibilités pour que le this compound soit utilisé dans le développement de nouvelles thérapies pour le paludisme et les maladies neurodégénératives .
Mécanisme D'action
Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate acts as an inhibitor of AChE, which is an enzyme that is involved in the breakdown of the neurotransmitter ACh. Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate binds to the active site of AChE and prevents it from breaking down ACh. This leads to an increase in ACh levels in the brain, which can have various effects on behavior, cognition, and memory.
Biochemical and Physiological Effects
Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the breakdown of ACh, leading to increased levels of ACh in the brain. This can lead to increased alertness and improved cognitive function. Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate has also been shown to have anti-inflammatory and anti-oxidant properties, as well as to reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate has several advantages for use in lab experiments. It is a relatively inexpensive compound and is easy to synthesize. It is also stable and has a low toxicity. However, Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate is not very soluble in water, making it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate research. One potential direction is to investigate the effects of Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate on other neurotransmitters, such as dopamine and serotonin. Another potential direction is to investigate the effects of Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate on other enzymes, such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). Additionally, further research could be done on the effects of Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate on inflammation and oxidative stress. Finally, Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate could be further studied as a potential therapeutic agent for neurological diseases and disorders.
Propriétés
IUPAC Name |
ethyl 3-(2,5-dichlorophenyl)imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-2-18-12(17)11-6-15-7-16(11)10-5-8(13)3-4-9(10)14/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSXCLBTLMFUNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CN1C2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694870 | |
| Record name | Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893615-95-7 | |
| Record name | Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1464719.png)
![({1-[(4-Bromophenyl)acetyl]piperidin-4-yl}methyl)amine](/img/structure/B1464721.png)
![[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1464724.png)
![1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one](/img/structure/B1464725.png)
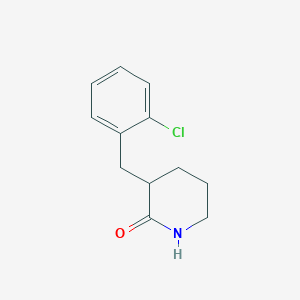
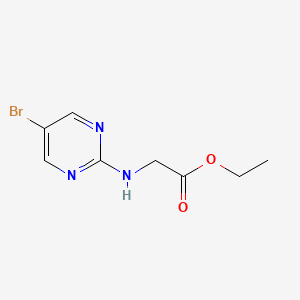
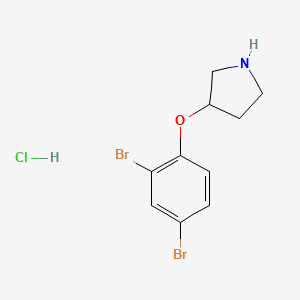
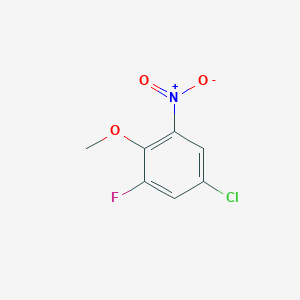
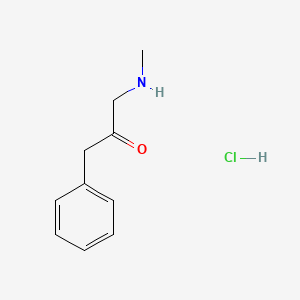
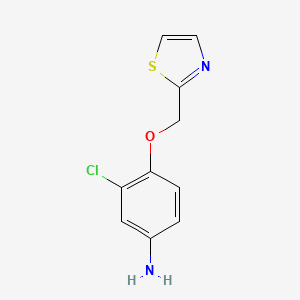

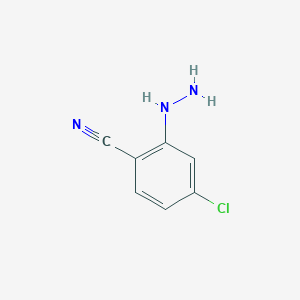
![3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile](/img/structure/B1464739.png)
